molecular formula C24H16O3S B2444579 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate CAS No. 331460-46-9

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate

Cat. No.: B2444579
CAS No.: 331460-46-9
M. Wt: 384.45
InChI Key: QIZHVBFYHMWNDK-NTEUORMPSA-N
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Description

4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate is a chemical compound with the molecular formula C24H16O3S . It has a molecular weight of 384.45.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include parameters such as melting point, boiling point, density, etc . Unfortunately, the search results do not provide specific values for these properties for this compound.

Scientific Research Applications

1. Organic Matter Diagenesis

The compound has been noted in the context of organic geochemistry, particularly in the study of aromatic fractions of diagenetically oxidized marine sedimentary rocks. Naphtho[ b ]thiophenes, akin in structure to 4-[(E)-3-(2-naphthyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate, are seen as minor components relative to dibenzothiophenes in such rocks. The presence of these compounds, including their arylated derivatives like phenylnaphtho[ b ]thiophenes and naphthylbenzo[ b ]thiophenes, is influenced by the rock maturity and the thermal history of organic matter. These compounds, due to their distinct presence and transformation behaviors under different maturity stages, offer a potential application for maturity assessment in geological studies (Rospondek, Marynowski, & Góra, 2007).

2. Optical Properties and Solid-State Emission

This compound, due to its structural elements, might have relevance in the study of the optical and photophysical properties of polyaromatic materials. Similar compounds, such as poly(thiophene)s, have been studied for their ability to exhibit varying fluorescence yields and solid-state emission characteristics upon postfunctionalization. The potential to tune optical properties and enhance solid-state emission through molecular control, particularly with different substituents, might extend to compounds like this compound (Li, Vamvounis, & Holdcroft, 2002).

3. Electrochemistry and Electrogenerated Chemiluminescence

Compounds bearing structural similarities to this compound have been explored in the realm of electrochemistry and electrogenerated chemiluminescence (ECL). For instance, dithienylbenzothiadiazole derivatives, featuring a core structure of thiophene groups and electron-donating and accepting groups, demonstrate interesting electrochemical behaviors and ECL properties. Such studies might provide insights into the electrochemical and ECL potential of this compound, considering its structural and electronic configuration (Shen et al., 2010).

Properties

IUPAC Name

[4-[(E)-3-naphthalen-2-yl-3-oxoprop-1-enyl]phenyl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16O3S/c25-22(20-11-10-18-4-1-2-5-19(18)16-20)14-9-17-7-12-21(13-8-17)27-24(26)23-6-3-15-28-23/h1-16H/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZHVBFYHMWNDK-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC=C(C=C3)OC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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